2',6'-Pipecoloxylidide

Local Anesthetic Sensory-Selective Block Motor Sparing

2',6'-Pipecoloxylidide (PPX; desbutylbupivacaine) is the only compound that simultaneously serves three non-substitutable procurement roles: (1) a motor-sparing, sensory-selective local anesthetic for pain and nerve-injury studies where locomotor function must be preserved (67.4 min sensory block with complete motor sparing in rat sciatic model); (2) the mandatory Bupivacaine EP Impurity B / USP Related Compound B reference standard required for ANDA, method validation, and QC release testing of bupivacaine and ropivacaine APIs; and (3) a well-characterized hNav1.5 sodium channel inhibitor (IC₅₀ 3.70 µM) with a therapeutic window nearly 2× wider than ropivacaine (NOAEL 75.3 vs. 39.0 mg/kg). No N-alkylated pipecoloxylidide analog can substitute for these analytical and pharmacological functions.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
CAS No. 15883-20-2
Cat. No. B1670282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Pipecoloxylidide
CAS15883-20-2
Synonyms2',6'-pipecoloxylidide
2',6'-pipecoloxylidide, (+)-isomer
2',6'-pipecoloxylidide, (-)-isomer
2',6'-pipecoloxylidide, (R)-isomer
2',6'-pipecoloxylidide, 14C-labeled
2',6'-pipecoloxylidide, monoacetate, (R)-isomer
desbutylbupivacaine
pipecolylxylidine-2',6'
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2
InChIInChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)
InChIKeySILRCGDPZGQJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2',6'-Pipecoloxylidide (CAS 15883-20-2): Procuring the Sensory-Selective Local Anesthetic and Critical Metabolite Reference Standard


2',6'-Pipecoloxylidide (CAS 15883-20-2), also known as N-(2,6-dimethylphenyl)piperidine-2-carboxamide or desbutylbupivacaine, is an amino-amide compound that serves as both the primary pharmacologically active metabolite of the clinically used local anesthetics bupivacaine and ropivacaine [1] and a standalone research anesthetic with a unique sensory-selective nerve-blocking profile [2]. Structurally, it is the N-desalkyl derivative of the pipecoloxylidide class, lacking the N-butyl (bupivacaine) or N-propyl (ropivacaine) substituent, a feature that fundamentally alters its physicochemical balance and distinguishes its biological activity from its parent compounds [3].

Why 2',6'-Pipecoloxylidide is Not Interchangeable with Bupivacaine, Ropivacaine, or Mepivacaine


The pipecoloxylidide class of local anesthetics exhibits a steep structure-activity relationship (SAR) governed by the N-alkyl substituent chain length, which directly modulates both anesthetic potency and the balance between sensory and motor nerve blockade [1]. While mepivacaine (N-methyl), ropivacaine (N-propyl), and bupivacaine (N-butyl) all produce clinically useful anesthesia, their unsubstituted analog, 2',6'-pipecoloxylidide, demonstrates a fundamentally different pharmacological phenotype: sensory-selective blockade with complete motor-sparing at effective doses, a property absent in any of its N-alkylated counterparts [2]. Furthermore, as the major metabolite responsible for the systemic clearance of both bupivacaine and ropivacaine [3], 2',6'-pipecoloxylidide is an essential analytical reference standard that cannot be substituted by any other compound for the development, validation, and quality control of these widely used anesthetic drug products. The sections below provide the direct quantitative evidence for this differentiation.

Quantitative Differentiation Evidence for 2',6'-Pipecoloxylidide (CAS 15883-20-2) Against In-Class Comparators


Sensory-Selective Sciatic Nerve Block with Complete Motor Sparing vs. Ropivacaine

In a direct head-to-head in vivo study in male rats, 2',6'-pipecoloxylidide (PPX) produced a sensory nerve block without any motor impairment, in stark contrast to the equipotent local anesthetic ropivacaine (ROP), which produced both sensory and motor blockade. [1]

Local Anesthetic Sensory-Selective Block Motor Sparing Sciatic Nerve Block

Significantly Higher Systemic Safety Margin vs. Ropivacaine

In a direct in vivo toxicity assessment, 2',6'-pipecoloxylidide (PPX) demonstrated a markedly superior safety profile compared to ropivacaine (ROP). Systemic administration of ROP caused severe clinical toxicity at a relatively low dose, whereas PPX was tolerated at a nearly two-fold higher dose without any observed clinical toxicity. [1]

Local Anesthetic Toxicity Safety Profile Systemic Toxicity LD50

Reduced Affinity for β2-Adrenergic Receptor Correlating with Lower Cardiovascular Toxicity Risk vs. Bupivacaine

A structure-activity relationship (SAR) study of the 1-alkyl-2,6-pipecoloxylidide series established a direct correlation between N-alkyl chain length and avidity for the β2-adrenergic receptor (β2AR), a mechanism implicated in the cardiovascular toxicity of local anesthetics. The unsubstituted parent compound, 2',6'-pipecoloxylidide (PPX), represents the lowest-affinity member of this homologous series, with a pKi value of 2.4, compared to 4.1 for bupivacaine and 4.3 for ropivacaine. [1]

Beta2-Adrenergic Receptor Cardiovascular Toxicity Structure-Activity Relationship Local Anesthetic

Sodium Channel Inhibition Potency: A Quantitative Baseline for In Vitro Assays

The primary mechanism of action for amino-amide local anesthetics is the blockade of voltage-gated sodium channels (VGSCs). In a whole-cell patch-clamp assay using HEK-293 cells expressing the human cardiac sodium channel Nav1.5, 2',6'-pipecoloxylidide (PPX) demonstrated an IC50 value of 3.70 µM (3,700 nM). [1]

Sodium Channel Nav1.5 IC50 Patch-Clamp Local Anesthetic Mechanism

Essential Pharmacopeial Impurity Standard for Bupivacaine and Ropivacaine Quality Control

2',6'-Pipecoloxylidide is the principal N-desalkyl metabolite of both bupivacaine and ropivacaine, formed via hepatic cytochrome P450 (CYP3A4 and CYP1A2) metabolism [1]. It is officially designated as Bupivacaine EP Impurity B and Bupivacaine USP Related Compound B, and is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) [2].

Pharmaceutical Analysis Impurity Standard Method Validation Quality Control ANDA

Optimal Procurement and Application Scenarios for 2',6'-Pipecoloxylidide (CAS 15883-20-2)


Preclinical Research Requiring Sensory-Selective Local Anesthesia with Motor Preservation

Researchers investigating novel approaches to postoperative pain management, chronic pain models, or nerve injury studies where motor function must be preserved should prioritize 2',6'-pipecoloxylidide (PPX). Direct evidence shows that PPX provides sensory nerve block lasting 67.4 ± 17.4 min after sciatic injection in rats, with complete motor sparing, a profile not observed with ropivacaine or bupivacaine [1]. This makes it uniquely valuable for behavioral pain assays and studies on functional recovery.

In Vivo Toxicology and Safety Pharmacology Studies

For safety pharmacology programs requiring local anesthetic compounds with a wider therapeutic window, 2',6'-pipecoloxylidide is the superior choice. Its systemic no-observed-adverse-effect level (NOAEL) is 75.3 ± 3.2 mg/kg, nearly twice the toxic dose of ropivacaine (39.0 ± 1.8 mg/kg) [1]. This expanded safety margin reduces the risk of premature study termination due to compound-related toxicity and allows for more robust dose-response characterization.

Pharmaceutical Analytical Development and Quality Control (QC) for Bupivacaine and Ropivacaine Products

Any analytical laboratory engaged in the development, validation, or routine QC testing of bupivacaine or ropivacaine active pharmaceutical ingredients (APIs) or finished drug products must procure 2',6'-pipecoloxylidide as a certified reference standard. It is the designated Bupivacaine EP Impurity B and USP Related Compound B, and its use is mandated for method validation and release testing to meet regulatory filing requirements for ANDAs and commercial production [2]. No other analog can fulfill this function.

In Vitro Sodium Channel Pharmacology and Mechanistic Studies

Investigators using patch-clamp electrophysiology to study voltage-gated sodium channel pharmacology can utilize 2',6'-pipecoloxylidide as a well-characterized reference inhibitor with a defined IC50 of 3.70 µM for the hNav1.5 channel [3]. Its moderate potency and known metabolic relationship to clinically used anesthetics make it a valuable comparator for novel sodium channel modulators and for studying the relationship between channel block and local anesthetic toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',6'-Pipecoloxylidide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.